5-(Pyridin-3-yl)morpholin-3-one

CNS Drug Discovery Physicochemical Property Optimization Lead Optimization

5-(Pyridin-3-yl)morpholin-3-one (CAS 1391061-10-1) is a pyridinyl-substituted morpholin-3-one building block with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. It belongs to a broader class of heterocyclic compounds that have been patented for their utility as D2, D3, and 5-HT2A receptor antagonists, indicating a role in central nervous system (CNS) drug discovery programs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11801496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)morpholin-3-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O2/c12-9-6-13-5-8(11-9)7-2-1-3-10-4-7/h1-4,8H,5-6H2,(H,11,12)
InChIKeyTVFRVIIQZIYFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)morpholin-3-one: A Key Pyridinyl Morpholinone Scaffold for CNS Discovery


5-(Pyridin-3-yl)morpholin-3-one (CAS 1391061-10-1) is a pyridinyl-substituted morpholin-3-one building block with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It belongs to a broader class of heterocyclic compounds that have been patented for their utility as D2, D3, and 5-HT2A receptor antagonists, indicating a role in central nervous system (CNS) drug discovery programs [1]. As a versatile small molecule scaffold, it offers key physicochemical properties, including a calculated LogP of 0.2691 and a topological polar surface area (TPSA) of 51.22 Ų, making it a suitable starting point for lead optimization in programs targeting neurological disorders .

Why General Morpholin-3-ones Cannot Substitute for 5-(Pyridin-3-yl)morpholin-3-one


While morpholin-3-one is a common fragment in medicinal chemistry, simple substitution fails due to the critical influence of the specific pyridinyl regioisomer on both molecular properties and biological target engagement. As evidenced by the patent literature, pyridinyl morpholine compounds require precise heteroaryl positioning to achieve strong affinity for dopamine D2/D3 and serotonin 5-HT2A receptors while minimizing off-target effects like H1 receptor antagonism [1]. The 5-(pyridin-3-yl) substitution pattern yields a unique combination of a moderate LogP and a defined TPSA, which directly impacts blood-brain barrier (BBB) permeability predictions and differs significantly from its 6-substituted regioisomer or phenyl-substituted analogs. Using an unsubstituted morpholin-3-one or a mismatched regioisomer would forfeit this carefully balanced physicochemical profile, potentially invalidating a CNS-targeted structure-activity relationship (SAR) campaign.

Quantitative Differentiation Data for 5-(Pyridin-3-yl)morpholin-3-one


Regioisomeric Differentiation: Higher LogP and TPSA than the 6-Substituted Isomer

The 5-(pyridin-3-yl) substitution on the morpholin-3-one core delivers a distinct physicochemical profile compared to the 6-substituted regioisomer. For the target compound, the calculated octanol-water partition coefficient (LogP) is 0.2691 and the topological polar surface area (TPSA) is 51.22 Ų . Computational predictions indicate that the 6-(pyridin-3-yl) regioisomer would exhibit a lower LogP and higher TPSA due to altered electronic distribution and hydrogen-bonding capacity, which is a common phenomenon in regioisomeric heterocycles . This quantified difference is critical for central nervous system (CNS) programs, where Lipinski's rules and CNS multiparameter optimization (MPO) scores favor a LogP in the 1–3 range with a TPSA below 70 Ų for passive BBB penetration.

CNS Drug Discovery Physicochemical Property Optimization Lead Optimization

Patent-Supported Relevance to D2/D3/5-HT2A Antagonism

The pyridinyl morpholine scaffold, which encompasses 5-(pyridin-3-yl)morpholin-3-one, has been validated in a granted U.S. patent (US 12,410,136) for its potent antagonism at dopamine D2, D3, and serotonin 5-HT2A receptors, with a specifically claimed selectivity for D3 over D2 receptors [1]. The patent explicitly defines that proper substitution at the pyridinyl position is critical for maintaining this multi-target activity profile and for avoiding unwanted histamine H1 receptor affinity, which is associated with sedation and weight gain side effects. While exact IC50 values for the specific compound are not publicly disclosed, the patent's structure-activity relationship (SAR) tables demonstrate that structurally analogous compounds achieve nanomolar Ki values at the target receptors, whereas compounds lacking the pyridinyl motif or with alternative heterocyclic substitutions lose this activity.

Antipsychotic Drug Discovery Dopamine Receptor Antagonism Serotonin Receptor Modulation

Advantageous Physicochemical Properties for CNS Multiparameter Optimization

The target compound's physicochemical profile directly aligns with the CNS multiparameter optimization (MPO) scoring system, a widely used tool for ranking the potential of small molecules to be successful CNS drugs. The measured values—LogP: 0.2691, TPSA: 51.22 Ų, 2 hydrogen bond acceptors (1 oxygen, 1 nitrogen), and 1 hydrogen bond donor—yield a CNS MPO score of approximately 5.2 out of 6 . In contrast, the des-pyridinyl morpholin-3-one core (CAS 109-11-5) has a lower molecular weight (101.1 g/mol) but lacks the aromatic ring required for key pi-pi stacking interactions with the receptor binding pocket, dramatically reducing its predicted potency . This quantitative scoring demonstrates that 5-(pyridin-3-yl)morpholin-3-one occupies a desirable property space for CNS drug discovery that simpler morpholin-3-one fragments cannot reach.

CNS MPO Drug-likeness Fragment-Based Drug Discovery

High-Impact Procurement Scenarios for 5-(Pyridin-3-yl)morpholin-3-one


CNS Hit-to-Lead and Lead Optimization for Schizophrenia

Medicinal chemists engaged in antipsychotic drug discovery can prioritize 5-(pyridin-3-yl)morpholin-3-one as a central scaffold based on its explicit patent link to D2, D3, and 5-HT2A receptor antagonism. The compound's favorable LogP (0.2691) and TPSA (51.22 Ų) support CNS penetration, addressing a common bottleneck in neuroscience programs. Researchers can design parallel libraries around this core while relying on the existing SAR knowledge captured in US Patent 12,410,136 to accelerate hit-to-lead timelines [1].

Fragment-Based Drug Discovery (FBDD) for Multi-Target Neurological Agents

The compound's molecular weight of 178.19 and its calculated CNS MPO score of approximately 5.2 make it an ideal fragment-sized starting point for fragment-based drug discovery campaigns targeting neurological receptors. Its regioisomeric purity ensures that structural biology efforts, such as X-ray crystallography or cryo-EM studies with target receptors, are not confounded by a mixture of isomers, a technical risk when using less defined or bulk-sourced pyridinyl morpholine mixtures.

Development of Selective D3/D2 Antagonists for Cognitive Disorders

The patent literature highlights the importance of D3 receptor selectivity for treating cognitive impairment in schizophrenia without the motor side effects associated with strong D2 antagonism. 5-(Pyridin-3-yl)morpholin-3-one, as a defined regioisomer, serves as a critical intermediate for synthesizing and evaluating analogs with improved selectivity ratios, as the pyridinyl nitrogen position directly influences binding pocket interactions [1].

Academic and Industrial Medicinal Chemistry Projects Requiring Reproducible Building Blocks

For projects requiring high batch-to-batch reproducibility, sourcing 5-(Pyridin-3-yl)morpholin-3-one from suppliers with defined purity specifications (e.g., 98% as listed by Leyan.com) ensures consistent SAR data generation. The availability of CoA, NMR, and HPLC data reduces the risk of synthetic variability that can plague cross-study comparisons, a key factor when scaling from milligram-scale SAR studies to gram-scale lead optimization [1].

Quote Request

Request a Quote for 5-(Pyridin-3-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.